N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides . The reaction conditions often include the use of anhydrous potassium carbonate as a base and dry acetone as a solvent, with the reaction being carried out at elevated temperatures . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetates
- N-substituted 2-[4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
Uniqueness
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]furan-2-carboxamide is unique due to its specific structural features and the presence of both coumarin and furan moieties. This combination imparts distinct biological activities and makes it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C21H15NO4 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15NO4/c1-13-11-15(22-20(23)19-7-4-10-25-19)8-9-16(13)17-12-14-5-2-3-6-18(14)26-21(17)24/h2-12H,1H3,(H,22,23) |
InChI Key |
MYESXRLQCKNVGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)C3=CC4=CC=CC=C4OC3=O |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.